molecular formula C8H11BrN4 B1343168 2-Bromo-5-(piperazin-1-YL)pyrazine CAS No. 446286-90-4

2-Bromo-5-(piperazin-1-YL)pyrazine

Cat. No. B1343168
CAS RN: 446286-90-4
M. Wt: 243.1 g/mol
InChI Key: PQTLIQZJZHJUPD-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperazin-1-yl)pyrazine is a compound that features a pyrazine core substituted with a bromine atom and a piperazine ring. This structure is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules. The presence of both bromine and piperazine moieties suggests that this compound could be involved in a range of chemical reactions and may exhibit unique physical and chemical properties .

Synthesis Analysis

The synthesis of related bis(indolyl)pyrazines involves the dimerization of oxotryptamines to give the core pyrazine structure, which is then selectively reduced and reductively methylated to afford piperazine-containing natural products . Another approach for synthesizing piperazine-linked compounds includes the use of a key synthon that undergoes 1,3-dipolar cycloaddition with hydrazonyl chlorides to yield bis(pyrazoles) . Piperazine itself has been used as a catalyst in the synthesis of various functionalized compounds, indicating its versatility in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(piperazin-1-yl)pyrazine is not explicitly detailed in the provided papers. However, the structure of related piperazinylpyrazines has been synthesized and evaluated for biological activity, suggesting that the substitution pattern on the pyrazine ring can significantly influence the activity of these compounds . Additionally, the molecular structure of piperazine-2,3,5,6-tetrayl tetrahydroperoxide, a related compound, has been determined, showing that it forms a three-dimensional network through hydrogen-bonding interactions .

Chemical Reactions Analysis

Piperazine derivatives have been shown to participate in various chemical reactions. For instance, piperazine can act as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . Piperazinylpyrazines have been synthesized and evaluated for their serotoninmimetic activity, indicating that these compounds can interact with biological receptors . The reactivity of brominated compounds, such as 2-bromo-1-(1H-pyrazol-4-yl)ethanone, in the formation of novel heterocyclic compounds has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(piperazin-1-yl)pyrazine are not directly reported in the provided papers. However, the properties of similar compounds can provide some insights. Piperazine derivatives are known to possess antiarrhythmic properties and can be synthesized into various forms, such as amino alcohols and fumarates, which exhibit different solubilities in water and organic solvents . The crystalline structure of piperazine-2,3,5,6-tetrayl tetrahydroperoxide suggests that the presence of substituents on the piperazine ring can influence the compound's ability to form hydrogen bonds and its overall stability .

Scientific Research Applications

Novel Therapeutic Applications

Compounds similar to 2-Bromo-5-(piperazin-1-YL)pyrazine have shown potential in various therapeutic areas. A study involving a compound with a piperazine derivative exhibited potent antibacterial activities against strains like E. coli, S. aureus, and S. mutans. It also demonstrated significant biofilm inhibition capabilities, surpassing the performance of the reference drug Ciprofloxacin, and showed promise as an inhibitor of the MurB enzyme, crucial in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Properties

Pyrazine and its derivatives, including structures akin to 2-Bromo-5-(piperazin-1-YL)pyrazine, have been noted for their antimicrobial and antifungal properties. A study synthesized novel s-triazine derivatives incorporating pyrazole and piperazine moieties, exhibiting significant antimicrobial activity against various microorganisms (Sharma et al., 2017).

Bioactive Molecular Development

Piperazine, a core structure in 2-Bromo-5-(piperazin-1-YL)pyrazine, is fundamental in creating compounds with diverse pharmacological activities. It is the third most common N-heterocycle in small-molecule pharmaceuticals, suggesting its broad applicability in drug development (Gettys et al., 2017).

Chemical Synthesis and Drug Design

The synthesis and molecular structure investigation of compounds involving piperazine and pyrazine rings have been pivotal in designing drugs with varied therapeutic effects. These compounds demonstrate a wide range of biological activities, including antimicrobial, antidepressant, anticonvulsant, and many others, making them valuable in the pharmaceutical sector (Asif, 2015).

Safety and Hazards

The compound is considered an irritant . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

While the future directions for “2-Bromo-5-(piperazin-1-YL)pyrazine” are not explicitly stated, the compound’s potential for various biological activities suggests it could be further explored in drug discovery research .

properties

IUPAC Name

2-bromo-5-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLIQZJZHJUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610435
Record name 2-Bromo-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(piperazin-1-YL)pyrazine

CAS RN

446286-90-4
Record name 2-Bromo-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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